1,2-Diamino-3-fluoroiodobenzene
Overview
Description
1,2-Diamino-3-fluoroiodobenzene is a chemical compound that contains a total of 16 bonds. These include 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 primary amines (aromatic) .
Molecular Structure Analysis
The molecular structure of 1,2-Diamino-3-fluoroiodobenzene consists of 16 bonds in total. This includes 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 primary amines (aromatic) .Scientific Research Applications
Biodegradation and Environmental Applications
1,2-Diamino-3-fluoroiodobenzene and its related compounds are explored for environmental applications, particularly in biodegradation processes. A study investigated the biodegradation of difluorobenzenes (DFBs), closely related to 1,2-diamino-3-fluoroiodobenzene, by the microbial strain Labrys portucalensis. This strain could degrade certain DFBs, making it relevant for environmental bioremediation efforts involving fluorinated compounds (Moreira et al., 2009).
Synthesis and Characterization of Explosive Compounds
Research has also delved into the synthesis and characterization of compounds structurally similar to 1,2-diamino-3-fluoroiodobenzene, demonstrating significant thermal stability and potential applications in explosives. The study highlights their synthesis, properties, and potential as thermally stable explosives (Zhang et al., 2019).
Applications in Polymer Science
In polymer science, derivatives of 1,2-diamino-3-fluoroiodobenzene are used to synthesize novel aromatic polyamides with significant applications due to their mechanical properties and thermal stability. These materials have potential uses in various industrial and technological fields (Hsiao et al., 2004).
Organometallic Chemistry and Solvent Applications
Further research highlights the role of compounds similar to 1,2-diamino-3-fluoroiodobenzene in organometallic chemistry, particularly as solvents or ligands in transition-metal-based catalysis. The unique properties conferred by fluorine substituents on these compounds make them valuable in this context (Pike et al., 2017).
properties
IUPAC Name |
3-fluoro-4-iodobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMOJPPOGMQMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diamino-3-fluoroiodobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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